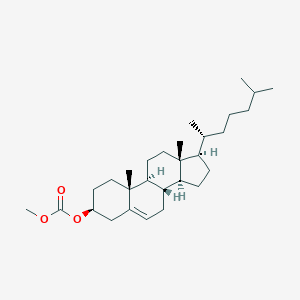

Cholesteryl methyl carbonate

Description

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMGDIMLSAAHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935126 |

Source

|

| Record name | Cholest-5-en-3-yl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15507-52-5 |

Source

|

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Cholesteryl Methyl Carbonate

Abstract

Cholesteryl methyl carbonate is a critical cholesterol derivative extensively utilized in the formulation of advanced drug delivery systems, such as liposomes and micelles, and as a component in liquid crystal technologies[1][2]. Its amphiphilic nature, combining the rigid, lipophilic cholesterol backbone with a more polar methyl carbonate group, allows for unique molecular interactions essential for these applications. This guide provides an in-depth technical overview of the primary synthesis methodologies for this compound, designed for researchers and professionals in medicinal chemistry and materials science. We will explore the traditional, high-yield chloroformate pathway, discuss modern phosgene-free alternatives like transesterification, and touch upon emerging enzymatic routes. The narrative emphasizes the chemical rationale behind procedural steps, offering field-proven insights into protocol optimization, purification, and characterization to ensure scientific integrity and reproducibility.

Introduction: The Molecular Utility of this compound

Cholesterol and its derivatives are foundational components in bio-inspired technologies due to their biocompatibility and ability to integrate into lipid bilayers[3]. This compound (CMC), with the chemical formula C₂₉H₄₈O₃ and CAS Number 15507-52-5, is a key synthon in this class[4][5]. The introduction of the methyl carbonate moiety to the 3β-hydroxyl group of cholesterol modifies its hydrophilicity and steric profile. This functionalization is pivotal for its role in drug delivery, where it can act as a lipid anchor for hydrophilic polymers or influence the stability and release characteristics of nanoparticle formulations[1][6]. In materials science, the unique structure of CMC contributes to the formation of thermochromic liquid crystals[2][7].

This document serves as a practical guide to its synthesis, moving beyond simple protocols to explain the underlying principles that govern reaction success.

Synthesis Methodologies: From Traditional Chemistry to Green Alternatives

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often represents a trade-off between yield, safety, and environmental impact. We will detail the most prevalent and validated methods.

The Chloroformate Pathway: A High-Yield, Two-Step Protocol

This is the most established and widely documented method. It proceeds in two sequential steps: the conversion of cholesterol to a highly reactive chloroformate intermediate, followed by esterification with methanol.

The foundational step involves the activation of cholesterol's 3β-hydroxyl group by converting it into a chloroformate.

-

Causality & Rationale: Cholesterol's hydroxyl group is a relatively poor leaving group. To facilitate the formation of the carbonate ester, it must be converted into a more reactive intermediate. Phosgene (COCl₂) is the classic reagent for this transformation, as its highly electrophilic carbonyl carbon is readily attacked by the cholesterol's hydroxyl nucleophile[8]. This "chloroformylation" reaction produces cholesteryl chloroformate, an excellent acylating agent[8][].

-

Reaction Mechanism: The synthesis involves a nucleophilic acyl substitution where the cholesterol's alcohol attacks the carbonyl carbon of phosgene. A chloride ion is subsequently displaced, forming the chloroformate and releasing hydrochloric acid (HCl) as a byproduct[8]. To prevent side reactions and drive the equilibrium forward, a stoichiometric amount of a tertiary amine base, such as pyridine, is typically used to scavenge the generated HCl[10].

Diagram 1: Overall Synthesis via the Chloroformate Pathway

Caption: A workflow diagram of the two-step synthesis of this compound.

The activated chloroformate intermediate is then reacted with methanol to form the final product.

-

Causality & Rationale: Cholesteryl chloroformate is highly reactive towards nucleophiles. The hydroxyl group of methanol readily attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the desired methyl carbonate ester[8]. This reaction is efficient and generally proceeds to high conversion under mild conditions.

-

Self-Validating Protocol: A successful reaction is contingent upon strict anhydrous conditions. The presence of water can lead to the hydrolysis of cholesteryl chloroformate back to cholesterol, which can then react with another molecule of the chloroformate to form the undesired symmetrical byproduct, dicholesteryl carbonate[8][11]. The use of a base like pyridine is again critical to neutralize the HCl byproduct, preventing potential acid-catalyzed degradation and driving the reaction to completion[10].

Experimental Protocol: this compound via the Chloroformate Pathway

-

Preparation of Cholesteryl Chloroformate:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve purified cholesterol (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane[11][12].

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phosgene (typically a 20% solution in toluene, ~1.5 equivalents) to the stirred cholesterol solution. [CRITICAL SAFETY NOTE: Phosgene is extremely toxic and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment and emergency preparedness.]

-

Add dry pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully filtered to remove pyridinium hydrochloride salt. The filtrate contains the crude cholesteryl chloroformate. It can be purified by recrystallization from ethyl acetate or used directly in the next step after solvent removal under reduced pressure[11].

-

-

Synthesis of this compound:

-

Dissolve the crude or purified cholesteryl chloroformate (1 equivalent) in a dry inert solvent like benzene or toluene[10].

-

Add an excess of anhydrous methanol (≥10 equivalents) to the solution.

-

Add dry pyridine (1.2 equivalents) to the mixture while stirring at 0°C[10].

-

Allow the reaction to proceed for 12 hours at 0°C in the dark to minimize the formation of byproducts[11].

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture and wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography or recrystallization as described in Section 4.

-

Phosgene-Free Synthesis: Transesterification with Dimethyl Carbonate (DMC)

Driven by green chemistry principles, phosgene-free routes are increasingly important. Transesterification using dimethyl carbonate (DMC) is a leading alternative.

-

Causality & Rationale: DMC is an environmentally benign, non-toxic reagent that can serve as both a carbonyl source and a methyl group donor[13][14]. The transesterification of an alcohol (cholesterol) with DMC provides a direct, one-step route to the corresponding methyl carbonate[15]. This approach avoids the hazardous phosgene intermediate and the corrosive HCl byproduct, generating only methanol as a byproduct, which can often be removed to drive the reaction forward.

-

Catalysis is Key: This reaction typically requires a catalyst to achieve reasonable conversion rates. Basic catalysts, such as alkali metal carbonates or supported catalysts like Li/MCM-41, have proven effective in the transesterification of other alcohols with DMC[15][16][17]. The catalyst functions by deprotonating the cholesterol's hydroxyl group, increasing its nucleophilicity towards the DMC carbonyl carbon.

Diagram 2: Proposed Transesterification Mechanism

Caption: Base-catalyzed nucleophilic attack of cholesterol on dimethyl carbonate.

Emerging Methods: Enzymatic Synthesis

Biocatalysis offers a highly selective and sustainable route for chemical synthesis.

-

Causality & Rationale: Lipases, a class of enzymes, can catalyze esterification and transesterification reactions with high chemo- and regioselectivity under mild, environmentally friendly conditions (e.g., lower temperatures, neutral pH)[18]. In the context of cholesterol, a lipase could selectively catalyze the acylation of the 3β-hydroxyl group, avoiding reactions at other positions on the sterol backbone. Using an immobilized enzyme, such as Candida antarctica lipase B (CALB), could facilitate catalyst recovery and reuse, further enhancing the process's green credentials[18]. This method, while not yet widely reported specifically for this compound, is a logical extension of established enzymatic carbonate synthesis[19].

Comparative Analysis of Synthesis Methods

The selection of a synthesis route depends on the specific requirements of the laboratory or production facility, balancing factors like yield, safety, cost, and environmental impact.

| Parameter | Chloroformate Pathway | Transesterification with DMC | Enzymatic Synthesis |

| Starting Materials | Cholesterol, Phosgene, Methanol | Cholesterol, Dimethyl Carbonate | Cholesterol, Dimethyl Carbonate |

| Key Reagents | Pyridine, Inert Solvents | Base Catalyst (e.g., K₂CO₃, Li/MCM-41) | Immobilized Lipase, Molecular Sieves |

| Reaction Steps | Two | One | One |

| Typical Yield | High (>80%)[11] | Moderate to High (Catalyst dependent) | Moderate (Reaction optimization needed) |

| Safety Concerns | Extreme toxicity of phosgene [13]; Corrosive HCl byproduct. | Flammable solvents; Base handling. | Generally safe; Standard lab protocols. |

| Pros | Well-established, high yield, reliable. | Phosgene-free (Green) [14]; One-step process. | Highly selective ; Mild conditions; Environmentally benign. |

| Cons | Hazardous reagents; HCl waste. | Requires catalyst development; Higher temperatures may be needed. | Slower reaction times; Enzyme cost/stability. |

Purification and Characterization: Ensuring Product Integrity

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for its intended application.

Purification Workflow

-

Work-up: The crude reaction mixture is first quenched and washed to remove catalysts, unreacted reagents, and water-soluble byproducts.

-

Chromatography: Flash column chromatography over silica gel is the most effective method for purification[2][11]. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or benzene, is used to separate the product from unreacted cholesterol and non-polar byproducts[10][11].

-

Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as acetone at low temperatures (-35°C), to yield a high-purity crystalline solid[11].

Diagram 3: General Purification and Analysis Workflow

Caption: A standard workflow for the purification and characterization of the final product.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence of successful synthesis is the appearance of a sharp singlet corresponding to the three protons of the methyl carbonate group (-O-CO-O-CH₃ ), typically found around 3.7-3.8 ppm. The proton at the C3 position of the cholesterol ring will also show a downfield shift compared to native cholesterol due to the electron-withdrawing effect of the carbonate group[6][20].

-

¹³C NMR: The appearance of a new carbonyl carbon signal (~155 ppm) from the carbonate group and the methyl carbon signal (~55 ppm) provides further confirmation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Successful formation of the carbonate ester is confirmed by the appearance of a strong, characteristic C=O stretching vibration band in the region of 1740-1760 cm⁻¹[2][21].

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (444.7 g/mol ) and fragmentation pattern consistent with the structure of this compound[4][21].

Conclusion

The synthesis of this compound is a well-understood process, with the traditional chloroformate pathway remaining a reliable, high-yield option for laboratories equipped to handle hazardous reagents. However, the principles of green chemistry are driving innovation towards safer and more sustainable alternatives. Phosgene-free transesterification with dimethyl carbonate presents the most promising and scalable alternative, offering a direct, one-pot synthesis that avoids highly toxic intermediates. As biocatalysis continues to advance, enzymatic routes may soon offer unparalleled selectivity and environmental compatibility. The choice of method will ultimately be guided by the specific needs for yield, purity, safety, and scale, but a thorough understanding of the chemical principles behind each protocol is paramount for successful and reproducible synthesis.

References

-

Muddineti, O. S., et al. (2014). The Bifunctional Liposomes Constructed by Poly(2-Ethyl-Oxazoline)- this compound: An Effectual Approach to Enhance Liposomal Circulation Time, pH-Sensitivity and Endosomal escape. Pharmaceutical Research, 31, 3038–3050. [Link]

-

Ferreira, M. J., et al. (2022). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 27(15), 4996. [Link]

-

Lohcharoenkal, W., et al. (2008). Cholesteryl Cetyl Carbonate as a Smart Material for Drug Delivery Application. AAPS PharmSciTech, 9(3), 844–851. [Link]

-

Wannachod, T., et al. (2014). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Advanced Materials Research, 931-932, 608-612. [Link]

-

Wang, X. C. (2018). Primary Study On Liposomes Constructed By Poly(2-Methyl-2-Oxazoline)-Cholesteryl Methyl Carbonate For Docetaxel Delivery. Globe Thesis. [Link]

-

O’Donnell, J., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 12(11), 2547. [Link]

-

Ahern, K., et al. (2021). 6.1: Cholesterol synthesis. Medicine LibreTexts. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Elser, W., et al. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 36(3-4), 277-291. [Link]

-

Elser, W., et al. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 36(3-4), 277-291. [Link]

-

Nguyen, T., et al. (2018). Dimethyl carbonate-mediated lipid extraction and lipase-catalyzed in situ transesterification for simultaneous preparation of fatty acid methyl esters and glycerol carbonate from Chlorella sp. KR-1 biomass. Journal of Chemical Technology & Biotechnology, 93(10). [Link]

-

Moof University. (2015). Cholesterol Synthesis (Part 2 of 6) - Stage 1: Mevalonate Synthesis. YouTube. [Link]

-

Dr. G Bhanu Prakash. (2023). Cholesterol Biosynthesis Pathway - Biochemistry. YouTube. [Link]

-

University of Ottawa. (n.d.). 2D Assignment of cholesteryl acetate. University of Ottawa NMR Facility. [Link]

-

Ninja Nerd. (2017). Cholesterol Metabolism. YouTube. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Nguyen, T., et al. (2018). Dimethyl carbonate-mediated lipid extraction and lipase-catalyzed in situ transesterification for simultaneous preparation of fatty acid methyl esters and glycerol carbonate from Chlorella sp. KR-1 biomass. ResearchGate. [Link]

-

Taufiq-Yap, Y. H., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances, 14(10), 6891-6904. [Link]

-

Taufiq-Yap, Y. H., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances. [Link]

-

Wang, F., et al. (2017). Recent progress in phosgene-free methods for synthesis of dimethyl carbonate. Chinese Journal of Catalysis, 38(1), 1-13. [Link]

-

AMBOSS. (2020). Dyslipidemia - Part 2: Cholesterol and Cholesterol Biosynthesis. YouTube. [Link]

-

Aresta, M., & Dibenedetto, A. (2017). Research Progress in the Phosgene-Free and Direct Synthesis of Dimethyl Carbonate from CO2 and Methanol. ResearchGate. [Link]

-

Bongarzone, S., & Gee, A. (2021). Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and thiocarbamates from [¹¹C]CO2 via isocyanate intermediates. ResearchGate. [Link]

-

Srilatha, K., et al. (2016). Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts. Catalysis Science & Technology, 6(13), 4821-4829. [Link]

-

Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Wikipedia. [Link]

-

Darensbourg, D. J. (2007). Shell developing phosgene-free route to polycarbonate. ResearchGate. [Link]

-

Joseph-Nathan, P., et al. (2018). Complete 1H NMR assignment of cholesteryl benzoate. Steroids, 138, 59-66. [Link]

-

Gabitova, L., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences, 22(14), 7471. [Link]

-

Sketchy Medical. (2023). Cholesterol Synthesis | Biochemistry Review (Full Lesson). YouTube. [Link]

-

Liu, Y., et al. (2018). Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. Catalysts, 8(7), 266. [Link]

-

Wang, Y., et al. (2024). Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles. Gels, 10(1), 54. [Link]

Sources

- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. globethesis.com [globethesis.com]

- 7. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 8. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 21. semanticscholar.org [semanticscholar.org]

Cholesteryl methyl carbonate CAS number and identification

An In-Depth Technical Guide to Cholesteryl Methyl Carbonate: Identification, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key cholesterol derivative utilized in materials science and pharmaceutical research. We will delve into its core identification parameters, including its CAS Registry Number, physicochemical properties, and detailed spectral characterization. This guide offers a robust, field-tested protocol for its synthesis from cholesteryl chloroformate and explores its principal applications, particularly in the formulation of liquid crystals and advanced drug delivery systems. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Part 1: Core Identification and Physicochemical Properties

This compound is a carbonate ester of cholesterol. Its unique structure, combining the rigid, lipophilic steroid nucleus with a small methyl carbonate group, imparts specific properties that make it valuable in various scientific fields. Accurate identification is the foundational step for any research application.

The primary identifier for this compound is its CAS Registry Number: 15507-52-5 .[1] This number is a unique, unambiguous identifier assigned by the Chemical Abstracts Service.

Key physical and chemical data are summarized in the table below for quick reference. This data is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Registry Number | 15507-52-5 | [1] |

| Molecular Formula | C₂₉H₄₈O₃ | [1] |

| Molecular Weight | 444.70 g/mol | |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | Derived from IUPAC conventions |

| Common Synonyms | Carbonic acid, cholesteryl methyl ester; Cholesterol, methyl carbonate; Methyl Carbonic Acid Cholesterol Ester | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Melting Point | 112-114 °C | [2] |

Part 2: Comprehensive Spectroscopic Identification

For a molecule as complex as a cholesterol derivative, a single analytical technique is insufficient for unambiguous identification. A multi-technique approach provides a "molecular fingerprint," ensuring the compound's identity and purity. This self-validating system is crucial before proceeding with further applications.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is the primary choice for identifying key functional groups. For this compound, the most prominent feature is the carbonate group (O-C(=O)-O), which is easily distinguishable from the hydroxyl group of the cholesterol precursor or the acid chloride of the chloroformate reactant.

Expected Spectrum:

-

C=O Stretch (Carbonate): A strong, sharp absorption band is expected around 1750-1770 cm⁻¹ . This is the most diagnostic peak.

-

C-O Stretch (Carbonate): Two distinct stretching bands are expected for the C-O single bonds, typically in the 1250-1280 cm⁻¹ and 1000-1030 cm⁻¹ regions.

-

C-H Stretches (Aliphatic): Multiple bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroidal backbone and side chain.

-

C=C Stretch (Alkene): A weaker absorption around 1670 cm⁻¹ for the C5-C6 double bond in the cholesterol B-ring.

The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound, which can be used for comparison.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Methyl Carbonate Protons (-O-CH₃): A sharp singlet at approximately 3.7-3.8 ppm . This is a highly diagnostic signal, confirming the presence of the methyl ester.

-

Vinyl Proton (H-6): A multiplet around 5.4 ppm , characteristic of the alkene proton in the cholesterol B-ring.

-

Carbinol Proton (H-3): A multiplet around 4.5-4.7 ppm . Its chemical shift is significantly downfield from that in native cholesterol (~3.5 ppm) due to the deshielding effect of the adjacent carbonate group.

-

Steroid Backbone & Side Chain Protons: A complex, overlapping region of multiplets between 0.6 and 2.5 ppm .

-

Methyl Protons (Singlets, C-18 & C-19): Two sharp singlets, typically found around 0.6-0.7 ppm (C-18) and 1.0-1.1 ppm (C-19).

-

Methyl Protons (Doublets, Side Chain): Several doublets between 0.8-1.0 ppm corresponding to the C-21, C-26, and C-27 methyl groups.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (Carbonate, C=O): A signal in the 154-156 ppm range.

-

Alkene Carbons (C-5 & C-6): Two signals in the vinyl region, C-5 (quaternary) around 139-140 ppm and C-6 (tertiary) around 122-123 ppm .

-

Carbinol Carbon (C-3): A signal around 78-80 ppm , shifted downfield from its position in cholesterol (~71 ppm).

-

Methyl Carbonate Carbon (-O-CH₃): A signal around 55-56 ppm .

-

Steroid & Side Chain Carbons: A cluster of signals in the aliphatic region, from approximately 11 to 60 ppm .

Mass Spectrometry (MS)

Causality: Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for this analysis.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The spectrum should show a clear molecular ion peak at m/z 444.7 .[1]

-

Key Fragmentation Peaks: A prominent peak at m/z 368 is expected, corresponding to the loss of the methyl carbonate group and a proton (M - CH₃OCOO• - H•), resulting in the stable cholesteryl cation. This fragmentation pattern is a hallmark of cholesterol esters and carbonates. The NIST Chemistry WebBook includes a reference mass spectrum showing these features.[1]

Part 3: Synthesis Protocol

The most direct and widely adopted method for synthesizing this compound is the reaction of cholesteryl chloroformate with methanol. This is a nucleophilic acyl substitution reaction.

Causality of Reagent Choice:

-

Cholesteryl Chloroformate: This is an activated form of cholesterol. The chloroformate group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

-

Methanol: Serves as the nucleophile, providing the methyl group for the final product. It is often used in excess to drive the reaction to completion.

-

Pyridine or Triethylamine: A non-nucleophilic base is essential. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the HCl from protonating the methanol (reducing its nucleophilicity) or catalyzing side reactions.

-

Anhydrous Solvent (e.g., Toluene, Dichloromethane): The reaction must be conducted under anhydrous (dry) conditions. Cholesteryl chloroformate is highly sensitive to moisture and will readily hydrolyze back to cholesterol if water is present.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at >120 °C for several hours and cooled in a desiccator. Assemble the apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: To a 250 mL round-bottom flask, add cholesteryl chloroformate (1.0 eq). Dissolve it in anhydrous toluene (or dichloromethane) to a concentration of approximately 0.2 M.

-

Addition of Base and Nucleophile: Add anhydrous pyridine (1.2 eq) to the solution. In a separate dropping funnel, prepare a solution of anhydrous methanol (1.5 eq) in the same anhydrous solvent.

-

Reaction: Cool the flask containing the cholesteryl chloroformate solution to 0 °C using an ice bath. Add the methanol solution dropwise over 30 minutes with continuous stirring.

-

Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate (pyridinium hydrochloride) will have formed. Filter the reaction mixture to remove this solid.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold, dilute HCl (e.g., 1 M) to remove excess pyridine, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Final Product: Dry the resulting white solid under vacuum to yield pure this compound. Confirm identity and purity using the spectroscopic methods described in Part 2.

Part 4: Applications in Research and Drug Development

The unique amphiphilic character of this compound, with its bulky hydrophobic steroid core and more polar carbonate headgroup, makes it a versatile molecule.

Liquid Crystals

Cholesteryl derivatives are foundational components of cholesteric (or chiral nematic) liquid crystals. These materials exhibit thermochromism, changing color in response to temperature variations. This compound can be mixed with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate, to formulate liquid crystal mixtures with specific temperature-sensitive color-play ranges.[6][7] This property is exploited in applications like mood rings, thermometers, and thermal mapping sensors.

Drug Delivery Systems

A more recent and impactful application is in the field of drug delivery. Cholesterol and its derivatives are incorporated into nanocarriers like liposomes and polymeric micelles to improve their stability, biocompatibility, and drug-loading capacity.[8]

Role in Liposome Formulation:

-

Membrane Stabilization: When incorporated into a phospholipid bilayer, the rigid cholesterol backbone helps to modulate membrane fluidity and reduce the permeability of the liposome, preventing premature leakage of the encapsulated drug.

-

pH-Sensitivity: Amphiphilic polymers containing this compound have been synthesized to create pH-sensitive liposomes. For example, poly(2-methyl-2-oxazoline)-cholesteryl methyl carbonate (PMOZ-CHMC) can be used to modify liposomes.[9] At physiological pH, the polymer shields the liposome, extending its circulation time. In the acidic microenvironment of a tumor or within a cellular endosome, conformational changes in the polymer can destabilize the liposome, triggering the release of the encapsulated drug. This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity.

Conceptual Diagram: pH-Sensitive Liposome

Caption: Role of this compound derivatives in pH-sensitive drug delivery.

References

-

Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (n.d.). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals. [Link]

-

Elser, W., & Ennulat, R. D. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. U.S. Army Research Office Technical Report. [Link]

-

MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. [Link]

-

Shakhashiri, B. Z. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Chymist.com. [Link]

-

Wikipedia. (n.d.). Cholesteryl oleyl carbonate. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). IR Spectrum for this compound. NIST Chemistry WebBook. [Link]

-

Wilczewska, A. Z., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]

-

Wang, X. C. (2018). Primary Study On Liposomes Constructed By Poly(2-Methyl-2-Oxazoline)-Cholesteryl Methyl Carbonate For Docetaxel Delivery. Globe Thesis. [Link]

-

University of Ottawa. (n.d.). 2D Assignment of cholesteryl acetate. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 4. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 7. chymist.com [chymist.com]

- 8. biosynth.com [biosynth.com]

- 9. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on cholesteryl derivatives in liquid crystals

An In-Depth Technical Guide to Cholesteryl Derivatives in Liquid Crystals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of cholesteryl derivatives and their pivotal role in the field of liquid crystals. We will delve into the fundamental principles, synthesis, characterization, and cutting-edge applications of these remarkable materials, moving beyond simple protocols to explain the causal science that underpins their behavior and utility.

The Genesis and Essence of Cholesteric Liquid Crystals

The field of liquid crystals was born from a cholesterol derivative. In 1888, Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points: at 145°C, it melted from a white solid into a cloudy, iridescent liquid, and at 179°C, this cloudy liquid became clear.[1][2] This intermediate, ordered fluid state was termed a "mesophase," and because of its origin, this specific type was named the cholesteric phase.[1]

Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid states.[2][3] They can be broadly classified as:

-

Thermotropic: Phase transitions are induced by changes in temperature.[1]

-

Lyotropic: Phase transitions occur based on concentration in a solvent.[4][5]

Cholesteryl derivatives are prime examples of thermotropic liquid crystals. Their defining characteristic is the formation of a cholesteric phase , also known as a chiral nematic phase. In this phase, the elongated molecules align in a preferred direction (the director), but this director rotates progressively from one layer to the next, tracing out a helical superstructure.[1] The distance over which the director completes a full 360° rotation is called the helical pitch (P) . This periodic, chiral structure is the source of their unique and highly useful optical properties.

Molecular Architecture: The Key to Function

The suitability of cholesterol as a building block for liquid crystals stems from its inherent molecular structure: a rigid, flat steroid ring system with multiple chiral centers and a flexible aliphatic tail.[6] This inherent chirality is crucial for inducing the helical twist of the cholesteric phase.

The vast majority of cholesteryl liquid crystals are derivatives formed by esterification or other modifications at the 3-hydroxyl group of the cholesterol molecule. The properties of the resulting liquid crystal are exquisitely sensitive to the nature of this attached group, particularly the aliphatic chain.

-

Effect of Chain Length: The length of the fatty acyl chain significantly influences the phase behavior.[7] Shorter chains tend to favor the cholesteric phase. As the chain length increases, intermolecular chain-chain interactions become more dominant, promoting the formation of more ordered smectic phases , where molecules are arranged in layers.[7]

-

Effect of Unsaturation: The presence and position of double bonds in the acyl chain also affect the stability of the liquid crystal phases. For instance, a smectic phase is generally not observed if a double bond is located too close to the steroid core (more proximal than the delta 9 position).[7]

This delicate balance between ring-ring and chain-chain interactions is what dictates the transition temperatures and the type of mesophase formed.[7]

Synthesis of Cholesteryl Derivatives

The synthesis of simple cholesteryl esters is typically a straightforward esterification reaction. However, more complex derivatives, including dimers linked by flexible spacers or conjugates with functional moieties like nucleic acid bases, have been developed for specialized applications.[8]

General Synthetic Workflow

The most common method involves the reaction of cholesterol with an acyl chloride or carboxylic acid anhydride in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct.

Figure 1: General workflow for the synthesis of cholesteryl esters.

Experimental Protocol: Synthesis of Cholesteryl Pelargonate

This protocol provides a representative method for synthesizing a common cholesteryl ester used in thermochromic mixtures.

Materials:

-

Cholesterol (1 equivalent)

-

Pelargonyl chloride (nonanoyl chloride, 1.2 equivalents)

-

Anhydrous pyridine (2 equivalents)

-

Anhydrous toluene

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve cholesterol in a minimal amount of warm, anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride.

-

Addition of Reagents: Allow the solution to cool to room temperature. Add pyridine, followed by the dropwise addition of pelargonyl chloride. Pyridine serves as both a catalyst and a base to neutralize the HCl gas formed during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at 60°C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a separatory funnel containing dilute HCl to neutralize excess pyridine. Extract the organic layer with diethyl ether, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from hot ethanol. This step is crucial to remove unreacted starting materials and byproducts, ensuring the sharp phase transitions required for high-performance applications.

-

Validation: The final product should be a white crystalline solid. Confirm its identity and purity using ¹H NMR and Mass Spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Essential Characterization Techniques

A multi-faceted approach is required to fully characterize the physical and optical properties of cholesteryl derivatives.

| Technique | Purpose | Key Information Obtained |

| Polarized Optical Microscopy (POM) | To visually identify liquid crystal phases and observe phase transitions. | Unique optical textures (e.g., "fingerprint" texture for cholesteric phase), transition temperatures, defects.[1][8] |

| Differential Scanning Calorimetry (DSC) | To quantitatively measure the temperatures and enthalpies of phase transitions. | Melting point (Tₘ), clearing point (Tᵢ), crystal-mesophase and mesophase-mesophase transition temperatures.[1][7] |

| X-Ray Diffraction (XRD) | To determine the long-range structural order. | Layer spacing in smectic phases, helical pitch in cholesteric phases.[6][7] |

| Circular Dichroism (CD) Spectroscopy | To characterize the chiral helical superstructure. | Wavelength of selective reflection, handedness (left or right) of the helix.[1] |

| Nuclear Magnetic Resonance (NMR) | To probe molecular ordering and dynamics at a local level. | Degree of molecular alignment, phase changes through characteristic peak splitting.[1][9] |

Core Phenomena and Their Scientific Basis

The unique helical structure of the cholesteric phase gives rise to several remarkable phenomena that are harnessed in various technologies.

Thermochromism: Color from Temperature

The most striking property of many cholesteric liquid crystals is their ability to change color in response to temperature changes. This phenomenon, known as thermochromism , is a direct consequence of the temperature dependence of the helical pitch.[10]

As the temperature increases, the thermal motion of the molecules increases, causing a slight untwisting of the helix. This leads to a decrease in the pitch length (P). The liquid crystal selectively reflects light of a wavelength (λ) that matches the pitch (λ = nP, where n is the average refractive index). Therefore, as the temperature rises and the pitch shortens, the reflected color shifts from red (longer wavelength) to blue (shorter wavelength).[10][11]

Figure 3: Experimental workflow for a liquid crystal-based biosensor.

Drug Delivery Systems (DDS)

Cholesterol is a fundamental component of animal cell membranes, making its derivatives highly biocompatible. [12]This property is leveraged in drug delivery.

-

Nanocarrier Formation: Amphiphilic cholesteryl derivatives can self-assemble in aqueous solutions to form nanoparticles, vesicles, or micelles, which can encapsulate therapeutic agents. [13][14]* Enhanced Stability and Uptake: Incorporating cholesterol or its derivatives into carrier systems like liposomes enhances their stability in the bloodstream and facilitates interaction with and integration into cell membranes, improving the cellular uptake of the encapsulated drug. [12][15]Plant-based cholesterol derivatives have even been shown to induce polymorphic shapes in lipid nanoparticles, further enhancing the intracellular delivery of mRNA therapeutics. [16]

Conclusion and Future Perspectives

From their serendipitous discovery to their current use in advanced technologies, cholesteryl derivatives have proven to be a uniquely versatile class of materials. Their inherent chirality, biocompatibility, and the tunable nature of their self-assembled structures provide a rich platform for innovation. Future research is trending towards the development of solid-state cholesteric liquid crystal sensors for enhanced robustness,[17] the creation of more complex, stimuli-responsive materials for smart actuators, and the design of highly specific and efficient drug delivery vehicles. The continued exploration of these fascinating "in-between" materials promises to unlock even more sophisticated applications in medicine, photonics, and beyond.

References

- Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed, NIH.

- Wikipedia. (n.d.). Cholesteric liquid crystal.

- Gosecka, M., Gosecki, M., & Urbanczyk-Lipkowska, Z. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. PMC, NIH.

- Nguyen, D. K., et al. (2020). Compositions of thermochromic liquid crystal (LC) formulations which...

- Imrie, C., et al. (2013). Cholesteryl benzoate derivatives: synthesis, transition property and cholesteric liquid crystal glass. Taylor & Francis Online.

- Sirkis, J. S., et al. (n.d.). Cholesteric Liquid Crystal Sensing of High Hydrostatic Pressure Utilizing Optical Fibers. IEEE.

- BenchChem. (2025). The Thermochromic Properties of Cholesteryl Acetate Liquid Crystals: A Technical Guide. Benchchem.

- Khan, M. A., et al. (2010).

- Jin, Y., et al. (2008). Self-assembled drug delivery systems 2.

- Daken Chemical. (2023). Cholesteric Liquid Crystal The Future of Display Technology. Daken Chemical.

- Chen, J. M., et al. (1998). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed.

- Singh, S., et al. (2021). Cholesterol in drug delivery systems.

- Loomis, C. R., et al. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.

- Ferrer-Ugalde, A., et al. (2021). Tuning the Liquid Crystallinity of Cholesteryl-o-Carborane Dyads: Synthesis, Structure, Photoluminescence, and Mesomorphic Properties. MDPI.

- MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison.

- Jones, R., et al. (2021). Thermochromic liquid crystal inks and coatings.

- Patel, S., et al. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery.

- Zhang, Y., et al. (2022).

- Ahmad, A., et al. (2025).

- IRIS Optronics. (2024). How ChLCD Works. IRIS Optronics.

- Kubo, K., et al. (2014). Synthesis and properties of cholesteryl 4-(Alkanoylamino)

- Romanowski, P. (n.d.). Cosmetic Applications of Cholesteric Liquid Crystals. Cosmetics & Toiletries.

- Khan, M. A., et al. (2010). Solvent Vapour Detection with Cholesteric Liquid Crystals—Optical and Mass-Sensitive Evaluation of the Sensor Mechanism.

- TFT LCD. (2025). A Comprehensive Comparison of Cholesteric Liquid Crystal, EPD, and Traditional TFT Display Technologies. TFT LCD.

- de Vries, Hl. (1951). Rotatory Power and Other Optical Properties of Certain Liquid Crystals. Acta Crystallographica.

- Hsiao, Y.-C., et al. (2023). Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19. Frontiers.

- Mezzenga, R., et al. (2019). Preparation and characterization of cholesteric liquid crystals from shortened lysozyme amyloid fibrils.

- University of Wisconsin Materials Research Science and Engineering Center. (n.d.). 11.8 Liquid Crystals.

- Gosecka, M., et al. (2025). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review.

- Hsiao, Y.-C., et al. (2023). Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19. PMC.

- Nguyen, D. K., et al. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. PubMed.

- Melniciuc Puică, N., et al. (n.d.). CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS IN TEMPERATURE MEASUREMENTS AND IN CONTAMINATION DETECTION. Annals of the West University of Timisoara, Physics Series.

- Yang, D.-K., et al. (1995). Characterization of reflective cholesteric liquid‐crystal displays. AIP Publishing.

- Lee, K.-M., et al. (2011). Synthesis and characterization of thermally irreversible photochromic cholesteric liquid crystals. PubMed.

- Torgova, S. I., et al. (2025). Twenty years of research on cholesteric lyotropic liquid crystals at the Chemistry Institute of the University of São Paulo.

- Han, Y., et al. (2019). Advances in Cholesteric Liquid Crystals.

- Wikipedia. (n.d.). Lyotropic liquid crystal.

- Hussain, S., & Zourob, M. (2024). Solid-State Cholesteric Liquid Crystals as an Emerging Platform for the Development of Optical Photonic Sensors. PubMed.

Sources

- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Liquid Crystals [webmis.highland.cc.il.us]

- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 4. researchgate.net [researchgate.net]

- 5. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Self-assembled drug delivery systems 2. Cholesteryl derivatives of antiviral nucleoside analogues: synthesis, properties and the vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. communities.springernature.com [communities.springernature.com]

- 17. Solid-State Cholesteric Liquid Crystals as an Emerging Platform for the Development of Optical Photonic Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of Cholesteryl Esters

For the Researcher, Scientist, and Drug Development Professional, this guide navigates the foundational discoveries that shaped our understanding of cholesteryl esters. It delves into the core biochemical principles, the pioneering experimental work, and the clinical insights that emerged from the initial exploration of these crucial lipids.

Section 1: The Dawn of Understanding - Recognizing Cholesteryl Esters as a Distinct Lipid Class

The story of cholesteryl esters begins not with their discovery, but with the initial characterization of their parent molecule, cholesterol. First isolated from gallstones in the late 18th century, cholesterol's structure and its association with atherosclerotic plaques were gradually uncovered throughout the 19th and early 20th centuries.[1] Early lipid chemists, through meticulous extraction and crystallization experiments, began to realize that not all cholesterol in the body existed in its free form. A significant portion was found to be chemically modified, exhibiting different solubility and chromatographic properties. This modified form was the cholesteryl ester, a cholesterol molecule linked to a fatty acid via an ester bond.

The fundamental structural difference between free cholesterol and a cholesteryl ester lies in the esterification of the hydroxyl group on cholesterol's A-ring with the carboxyl group of a fatty acid. This seemingly simple modification renders the molecule significantly more hydrophobic, a key feature that dictates its biological roles in transport and storage.

Early Analytical Techniques for Separation and Identification

The ability to distinguish and isolate cholesteryl esters from free cholesterol and other lipids was paramount to understanding their function. Early researchers relied on a combination of chemical and physical methods.

Experimental Protocol: Early Thin-Layer Chromatography (TLC) for Lipid Separation

This protocol is a representation of the foundational techniques used in the mid-20th century to separate lipid classes.

Objective: To separate major lipid classes, including cholesteryl esters and free cholesterol, from a biological sample.

Materials:

-

Glass plates (20x20 cm)

-

Silica gel G (with calcium sulfate binder)

-

Developing tank

-

Solvent system: Hexane: Diethyl Ether: Acetic Acid (e.g., 80:20:1 v/v/v)

-

Lipid extract from a biological source (e.g., plasma, tissue homogenate)

-

Iodine vapor or other visualization agent

-

Capillary tubes for spotting

Methodology:

-

Plate Preparation: A slurry of silica gel in water was evenly spread onto glass plates to a uniform thickness (typically 0.25 mm). The plates were then air-dried and activated by heating in an oven at 110-120°C for 1-2 hours to remove bound water.

-

Sample Application: The lipid extract was carefully spotted onto the activated plate, approximately 2 cm from the bottom edge, using a capillary tube.

-

Chromatogram Development: The plate was placed in a developing tank containing the solvent system. The solvent migrates up the plate via capillary action, separating the lipid components based on their polarity.

-

Visualization: After the solvent front reached a desired height, the plate was removed and air-dried. The separated lipid spots, being colorless, were visualized by placing the plate in a sealed tank containing iodine crystals. The iodine vapor preferentially adsorbs to the lipid spots, revealing them as brown-yellow areas.

-

Identification: The relative migration distance (Rf value) of each spot was calculated. Cholesteryl esters, being the most nonpolar, would travel the furthest up the plate, followed by triglycerides, free fatty acids, free cholesterol, and finally phospholipids, which would remain near the origin.

Causality Behind Experimental Choices:

-

Silica Gel as the Stationary Phase: Silica gel is a polar adsorbent. The separation is based on the principle of adsorption chromatography, where less polar compounds (like cholesteryl esters) have a weaker affinity for the silica gel and are carried further up the plate by the nonpolar mobile phase.

-

Hexane: Diethyl Ether: Acetic Acid Solvent System: This combination of a nonpolar solvent (hexane), a more polar solvent (diethyl ether), and a small amount of acid (to ensure fatty acids remain protonated and less polar) provides the necessary gradient to effectively separate the different lipid classes based on their polarity.

Further advancements led to the application of Gas-Liquid Chromatography (GLC) for the analysis of fatty acids derived from cholesteryl esters, providing a more detailed picture of their composition.[2][3][4]

Section 2: The Enzymatic Machinery of Cholesteryl Ester Synthesis

The realization that cholesteryl esters were a distinct and abundant class of lipids led to the critical question: how are they synthesized in the body? This quest led to the discovery of two key enzymes that operate in different biological compartments: Lecithin:Cholesterol Acyltransferase (LCAT) in the plasma and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells.

The Discovery of Lecithin:Cholesterol Acyltransferase (LCAT) - The Plasma Esterifying Enzyme

In the early 1960s, the work of John A. Glomset revolutionized the understanding of cholesterol metabolism in the bloodstream. Glomset observed that when plasma was incubated, the concentration of free cholesterol decreased while the concentration of cholesteryl esters increased. This simple yet profound observation suggested the presence of an enzymatic activity responsible for this conversion.

Pivotal Experiment: Glomset's Demonstration of LCAT Activity

The following outlines the conceptual basis of the experiments that led to the discovery of LCAT.

Hypothesis: An enzyme in plasma catalyzes the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol, forming a cholesteryl ester.

Methodology:

-

Incubation of Plasma: Freshly drawn plasma was incubated at 37°C for several hours.

-

Lipid Extraction and Analysis: At various time points, aliquots of the plasma were taken, and the lipids were extracted.

-

Separation of Free and Esterified Cholesterol: The extracted lipids were separated using thin-layer chromatography to distinguish between free cholesterol and cholesteryl esters.

-

Quantification: The amount of cholesterol in each fraction was quantified. Early methods involved scraping the silica gel spots, eluting the lipid, and performing a colorimetric cholesterol assay. The introduction of radiolabeled cholesterol ([¹⁴C]-cholesterol or [³H]-cholesterol) as a tracer greatly enhanced the sensitivity and accuracy of these assays.[5][6][7]

Key Findings and Interpretation:

-

A time-dependent decrease in the amount of free cholesterol was observed.

-

Concurrently, a time-dependent increase in the amount of cholesteryl esters was measured.

-

This reaction was abolished if the plasma was first heated, indicating the involvement of a heat-labile enzyme.

-

Further experiments using radiolabeled phospholipids demonstrated that the fatty acid incorporated into the cholesteryl ester originated from the sn-2 position of lecithin.

This body of work led to the identification and naming of Lecithin:Cholesterol Acyltransferase (LCAT).[8]

Diagram: The LCAT Reaction

Caption: The enzymatic reaction catalyzed by LCAT.

Unveiling Acyl-CoA:Cholesterol Acyltransferase (ACAT) - The Intracellular Esterifying Enzyme

While LCAT explained the formation of cholesteryl esters in plasma, it was clear that another mechanism must exist within cells for the intracellular storage of cholesterol as cholesteryl esters in lipid droplets. The search for this intracellular enzyme led to the discovery of Acyl-CoA:Cholesterol Acyltransferase (ACAT).

A significant breakthrough in the study of ACAT came from the use of mutant cell lines. Researchers, notably in the laboratory of T.Y. Chang, isolated Chinese hamster ovary (CHO) cell lines that were deficient in their ability to esterify cholesterol.[8][9] These mutant cells were exquisitely sensitive to the toxic effects of high levels of free cholesterol, providing a powerful tool for studying the function of ACAT.

Experimental Workflow: Identification of ACAT using Mutant Cell Lines

Caption: Workflow for the identification of the ACAT gene.

By transfecting these ACAT-deficient cells with human DNA, researchers could select for cells that regained the ability to esterify cholesterol and survive in high-cholesterol conditions. This functional complementation approach was instrumental in the eventual cloning of the gene encoding ACAT.[8]

Diagram: The ACAT Reaction

Caption: The enzymatic reaction catalyzed by ACAT.

Section 3: The Clinical Significance - Cholesteryl Ester Storage Disease

The importance of proper cholesteryl ester metabolism was starkly illustrated by the description of a rare genetic disorder, Cholesteryl Ester Storage Disease (CESD). First described in the mid-20th century, this autosomal recessive disorder is caused by a deficiency in the enzyme lysosomal acid lipase (LAL).[10][11] This enzyme is responsible for the hydrolysis of cholesteryl esters and triglycerides that are taken up by cells via the endocytic pathway.

In individuals with CESD, the inability to break down cholesteryl esters leads to their massive accumulation in the lysosomes of various tissues, particularly the liver, spleen, and the walls of blood vessels.[11][12] This accumulation results in hepatomegaly, splenomegaly, and a characteristic form of accelerated atherosclerosis.[12][13] The clinical presentation of CESD underscored the critical role of cholesteryl ester hydrolysis in maintaining cellular cholesterol homeostasis.

Table: Comparison of LCAT, ACAT, and LAL

| Feature | Lecithin:Cholesterol Acyltransferase (LCAT) | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Lysosomal Acid Lipase (LAL) |

| Location | Plasma | Endoplasmic Reticulum of cells | Lysosomes of cells |

| Function | Esterification of free cholesterol in plasma | Intracellular esterification of free cholesterol for storage | Hydrolysis of cholesteryl esters and triglycerides |

| Substrates | Free cholesterol and Lecithin | Free cholesterol and Acyl-CoA | Cholesteryl esters and Triglycerides |

| Products | Cholesteryl ester and Lysolecithin | Cholesteryl ester and Coenzyme A | Free cholesterol, Fatty acids, and Glycerol |

| Associated Disease | Familial LCAT Deficiency (FLD) | - | Cholesteryl Ester Storage Disease (CESD) and Wolman Disease |

Section 4: The Broader Context - Cholesteryl Esters in Lipoprotein Metabolism

The discoveries of LCAT and ACAT were intricately linked to the burgeoning field of lipoprotein research. In the mid-20th century, the work of researchers like Fredrickson and Lees led to a classification system for hyperlipoproteinemias based on the electrophoretic separation of plasma lipoproteins.[14][15] This system, which utilized techniques like paper and later agarose gel electrophoresis, helped to categorize different patterns of lipoprotein abnormalities and their association with cardiovascular disease.[14][15][16][17]

It became clear that cholesteryl esters, due to their hydrophobicity, formed the core of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), allowing for the efficient transport of cholesterol through the aqueous environment of the blood. The LCAT-mediated esterification of cholesterol on HDL was recognized as a crucial step in "reverse cholesterol transport," the process by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion.

Diagram: Simplified Overview of Cholesteryl Ester in Lipoprotein Metabolism

Caption: The central role of cholesteryl esters in lipoprotein metabolic pathways.

Conclusion

The early research and discovery of cholesteryl esters laid the groundwork for our current understanding of cholesterol homeostasis and its profound implications for human health and disease. From the initial analytical challenges of separating these hydrophobic molecules to the elegant biochemical and genetic experiments that unveiled the enzymatic machinery governing their synthesis and breakdown, this foundational period of research was characterized by meticulous observation, innovative experimental design, and a relentless pursuit of the underlying molecular mechanisms. The insights gained during this era continue to inform the development of therapeutic strategies aimed at modulating cholesterol metabolism and mitigating the risk of cardiovascular disease.

References

-

Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase. (n.d.). National Institutes of Health.[Link]

-

Helena Lipoprotein Electrophoresis Procedure. (n.d.). Helena Laboratories.[Link]

-

Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. (2024). National Institutes of Health.[Link]

-

Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. (2021). National Institutes of Health.[Link]

-

QuickGel® Chamber Lipoprotein Electrophoresis Procedure. (n.d.). Helena Laboratories.[Link]

-

Modern prevalence of the Fredrickson-Levy-Lees dyslipidemias: findings from the Very Large Database of Lipids and National Health and Nutrition Examination Survey. (n.d.). National Institutes of Health.[Link]

-

(PDF) Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. (2021). ResearchGate.[Link]

-

LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. (n.d.). Japan International Cooperation Agency.[Link]

-

gas chromatography and lipids. (n.d.). s.c.e.q.a.[Link]

-

Determination of lecithin: cholesterol acyltransferase activity by a radioisotopic assay. (n.d.). Scielo.[Link]

-

In Vitro Determination of Lecithin: Cholesterol Acyltransferase in Plasma. (n.d.). Scilit.[Link]

-

Gas—liquid chromatography of sterols. (1977). Researcher.Life.[Link]

-

Cholesteryl Ester Storage Disease and Wolman Disease. (n.d.). Merck Manuals.[Link]

-

Analysis of cholesteryl esters and triglycerides by thin-layer chromatography. (1962). Nature.[Link]

-

Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease. (2013). National Institutes of Health.[Link]

-

A Review of Chromatographic Characterization Techniques for Biodiesel and Biodiesel Blends. (n.d.). IntechOpen.[Link]

-

Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). National Institutes of Health.[Link]

-

Measurement of lecithin-cholesterol acyltransferase activity with the use of a Peptide-proteoliposome substrate. (2013). National Institutes of Health.[Link]

-

An optimized method for measuring lecithin : cholesterol acyltransferase activity, independent of the concentration and quality of the physiological substrate. (n.d.). National Institutes of Health.[Link]

-

Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). ResearchGate.[Link]

-

History of Thin-Layer Chromatography. (n.d.). Merck Millipore.[Link]

-

Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature. (n.d.). National Institutes of Health.[Link]

-

Discover the History of Thin-Layer Chromatography. (2025). Chrom Tech, Inc.[Link]

-

What is Cholesteryl Ester Storage Disease? (2023). News-Medical.Net.[Link]

-

Molecular structures of human ACAT2 disclose mechanism for selective inhibition. (n.d.). ResearchGate.[Link]

-

(PDF) Identification of ACAT1 - and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Individual ACAT uniqueness. (2004). ResearchGate.[Link]

-

Agar Gel Lipoprotein Electrophoresis. (n.d.). American Association for Clinical Chemistry.[Link]

-

Thin-Layer Chromatography of Lipids. (n.d.). AOCS.[Link]

-

Cholesteryl Ester Storage Disease and Wolman Disease. (n.d.). MSD Manual Consumer Version.[Link]

-

Lipid Electrophoresis. (n.d.). Scribd.[Link]

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube.[Link]

-

Making esters - Part 1 | Chemistry Tutorial. (2020). YouTube.[Link]

Sources

- 1. Analysis of cholesteryl esters and triglycerides by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sceqa.wordpress.com [sceqa.wordpress.com]

- 3. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of lecithin: cholesterol acyltransferase activity by a radioisotopic assay | Revista Española de Fisiología [revistas.unav.edu]

- 7. scilit.com [scilit.com]

- 8. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesteryl Ester Storage Disease and Wolman Disease - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]

- 14. helena.com [helena.com]

- 15. helena.com [helena.com]

- 16. academic.oup.com [academic.oup.com]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to the Solubility of Cholesteryl Methyl Carbonate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of cholesteryl methyl carbonate in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize cholesteric liquid crystals and their derivatives in their work. This document delves into the physicochemical properties of this compound, the theoretical underpinnings of its solubility, and provides a detailed experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound Solubility

This compound, a derivative of cholesterol, is a vital component in the formulation of thermochromic liquid crystals and finds applications in various fields, including medical diagnostics, electronics, and smart materials.[1][2] The performance of these materials is intrinsically linked to the uniform dissolution and stability of their cholesteric components. A thorough understanding of the solubility of this compound in different organic solvents is therefore paramount for optimizing formulation strategies, ensuring product stability, and enabling novel applications. This guide offers a foundational understanding of these principles and a practical framework for their application in a laboratory setting.

Physicochemical Properties of this compound

A fundamental understanding of the molecular and physical properties of this compound is essential for predicting and interpreting its solubility behavior.

Molecular Structure:

This compound possesses a rigid tetracyclic steroid core, characteristic of cholesterol, with a flexible aliphatic side chain at C-17 and a methyl carbonate group esterified at the C-3 hydroxyl position.[3] This amphipathic nature, with a large, nonpolar steroidal backbone and a more polar carbonate group, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₃ | [3] |

| Molecular Weight | 444.6896 g/mol | [3] |

| Melting Point | 112 °C | [3] |

| CAS Registry Number | 15507-52-5 | [3] |

Theoretical Principles of Solubility

The dissolution of a crystalline solid like this compound into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The overall free energy of dissolution (ΔG_sol) is a key determinant of solubility and is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which generally favors dissolution as the solute molecules become more disordered in the solvent.

For this compound, the large, rigid steroidal structure leads to strong van der Waals interactions and potentially favorable packing in the crystal lattice (solute-solute interactions).[1][4] The polarity of the methyl carbonate group allows for dipole-dipole interactions. The solubility in a given organic solvent will depend on the solvent's ability to overcome these lattice forces and form energetically favorable interactions with the solute molecule.

Solvent Polarity and "Like Dissolves Like":

-

Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through van der Waals forces. They are generally good solvents for the nonpolar steroidal backbone of this compound.[5]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents possess a dipole moment but do not have acidic protons. They can engage in dipole-dipole interactions with the methyl carbonate group, in addition to van der Waals interactions with the steroidal core.[6]

-

Polar Protic Solvents (e.g., alcohols like ethanol, isopropanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the methyl carbonate group is a hydrogen bond acceptor, the overall solubility in shorter-chain alcohols may be limited due to the large nonpolar part of the molecule.[7] Studies on cholesterol have shown that solubility in alcohols tends to increase with the length of the alkyl chain, suggesting the importance of van der Waals interactions.[7][8]

Illustrative Molecular Interactions:

The following diagram illustrates the key intermolecular forces at play when dissolving this compound in different types of organic solvents.

Caption: Intermolecular forces between this compound and organic solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal saturation method, a robust and widely used technique for determining the equilibrium solubility of a compound in a solvent at a given temperature.

Experimental Workflow Diagram:

Caption: Isothermal saturation method for solubility determination.

Detailed Step-by-Step Protocol:

-

Materials and Reagents:

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with Teflon-lined caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrumentation (e.g., HPLC-UV, GC-MS, or equipment for gravimetric analysis)[9][10]

-

-

Preparation of Saturated Solutions: a. Accurately weigh a known amount of the organic solvent into a series of vials. b. Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker bath set to the desired temperature. e. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker bath and allow the excess solid to settle. b. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution. c. Accurately weigh a known aliquot of the clear, saturated solution.

-

Quantification of Solute Concentration:

-